molecular formula C10H12N2O2 B6334048 Methyl 6-(1-aminocyclopropyl)nicotinate CAS No. 1380941-82-1

Methyl 6-(1-aminocyclopropyl)nicotinate

Cat. No.: B6334048
CAS No.: 1380941-82-1
M. Wt: 192.21 g/mol
InChI Key: QAWLOHWWIRGDCJ-UHFFFAOYSA-N
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Description

Contextualization of Nicotinate (B505614) Derivatives in Contemporary Chemical and Biological Research

Nicotinate derivatives, which are esters and amides of nicotinic acid (Vitamin B3), represent a significant class of heterocyclic compounds in pharmaceutical research. The pyridine (B92270) ring of the nicotinate structure is a common feature in a multitude of approved drugs and biologically active compounds. sigmaaldrich.comfda.govsmolecule.commdpi.com The versatility of the nicotinate scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's pharmacological properties. fda.govmdpi.com

Researchers have successfully developed nicotinate derivatives with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. smolecule.com Their ability to act as key intermediates in the synthesis of more complex molecules further cements their importance in drug discovery and development. fda.gov

Significance of the Aminocyclopropyl Moiety as a Privileged Scaffold in Bioactive Molecules

The aminocyclopropyl group is recognized in medicinal chemistry as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, often leading to compounds with high therapeutic potential. The cyclopropyl (B3062369) ring, a small, strained carbocycle, imparts unique and valuable properties to drug candidates.

Its rigid structure can lock a molecule into a specific conformation that is favorable for binding to a biological target, which can enhance potency. Furthermore, the introduction of a cyclopropyl group can improve a molecule's metabolic stability, reducing its breakdown by enzymes in the body and potentially increasing its duration of action. This moiety is found in numerous preclinical and clinical drug molecules, highlighting its broad utility in addressing common challenges in drug discovery, such as improving efficacy and pharmacokinetic profiles.

Overview of Key Academic Research Domains for Methyl 6-(1-aminocyclopropyl)nicotinate

The principal area of academic and industrial research involving this compound is its use as a critical intermediate in the synthesis of Prostaglandin (B15479496) E2 (PGE2) EP4 receptor antagonists. The EP4 receptor is a key player in various physiological and pathological processes, including inflammation, pain, and cancer. fda.gov

Patent literature demonstrates that this compound serves as a building block for constructing more complex molecules designed to selectively block the EP4 receptor. These antagonists are being investigated for their potential therapeutic benefits in treating a range of conditions, making the synthesis and availability of high-quality intermediates like this compound a subject of significant interest.

Compound Data

Below are tables detailing the identifiers and physicochemical properties of this compound.

Table 1: Compound Identifiers

Identifier Value
IUPAC Name methyl 6-(1-aminocyclopropyl)pyridine-3-carboxylate
CAS Number 1380941-82-1
Molecular Formula C₁₀H₁₂N₂O₂

| MDL Number | MFCD26384120 |

Table 2: Physicochemical Properties

Property Value
Molecular Weight 192.21 g/mol
Physical State Solid (predicted)

| Storage Temperature | 2-8°C |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(1-aminocyclopropyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-9(13)7-2-3-8(12-6-7)10(11)4-5-10/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWLOHWWIRGDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations for Methyl 6 1 Aminocyclopropyl Nicotinate

Strategies for the Construction and Functionalization of the Nicotinate (B505614) Ester Core

The foundation of the target molecule is the methyl nicotinate scaffold. Its synthesis and subsequent modification are critical first steps.

Esterification Reactions for Methyl Nicotinates

The creation of the methyl ester functional group on the nicotinate ring is typically achieved through esterification of nicotinic acid. The most common method involves a straightforward reaction of nicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemicalbook.com This reaction is generally performed under reflux for several hours to drive the equilibrium towards the product, methyl nicotinate. researchgate.net While effective, this process can be slow and may require purification by column chromatography to isolate the desired ester. chemicalbook.comresearchgate.net

To improve efficiency and yield, alternative catalysts have been explored. Research has shown that solid acid catalysts, like 20% Molybdenum on Silica (MoO₃/SiO₂), can serve as effective bifunctional catalysts for this transformation, with reported yields of approximately 79%. orientjchem.org Another synthetic route is trans-esterification, where a different alkyl ester of nicotinic acid is reacted with methanol in the presence of an acid or base catalyst. google.com

Below is a table summarizing various esterification approaches for producing methyl nicotinate.

CatalystReactantsConditionsYieldReference
Concentrated H₂SO₄Nicotinic acid, MethanolReflux, 13 hours23.39% chemicalbook.comresearchgate.net
20% MoO₃/SiO₂Nicotinic acid, MethanolReflux~79% orientjchem.org
Sodium MethoxideMenthyl Nicotinate, Methanol70-120°C, VacuumHigh google.com

This interactive table allows for the comparison of different catalytic systems for the synthesis of methyl nicotinate.

Regioselective Functionalization of the Pyridine (B92270) Ring at the 6-Position

To synthesize Methyl 6-(1-aminocyclopropyl)nicotinate, a functional group must be introduced at the 6-position of the pyridine ring, making it amenable to coupling with the aminocyclopropyl moiety. A common and effective strategy is to begin with a starting material that is already substituted at the desired position. For instance, the synthesis can commence with 6-aminonicotinic acid, which can be esterified to form methyl 6-aminonicotinate. georganics.sk This amino group can then be converted into a more suitable leaving group, such as a halide via a Sandmeyer reaction, to prepare for a subsequent cross-coupling step.

Alternatively, direct C-H functionalization of the pyridine ring offers a more atom-economical approach, though controlling regioselectivity can be challenging. nih.gov The electronic properties of the pyridine ring typically favor functionalization at the C2, C4, and C6 positions. Advanced methods have been developed to selectively target the 6-position. One such strategy involves the use of a directing group. For example, converting the pyridine nitrogen to a pyridine N-oxide modifies the electronic distribution in the ring, facilitating regioselective arylation at the C6 position using palladium catalysis. nih.gov Photochemical methods have also shown that the regioselectivity of functionalization can be influenced by the steric bulk of substituents, potentially favoring the C6 position. acs.org

Methodologies for Introducing the 1-Aminocyclopropyl Substituent

The introduction of the strained and stereochemically rich 1-aminocyclopropyl group requires specialized synthetic techniques, both for its own construction and for its attachment to the nicotinate core.

Asymmetric Synthesis of Chiral 1-Aminocyclopropane Building Blocks

Given that many biological targets are chiral, the ability to produce enantiomerically pure compounds is of paramount importance in medicinal chemistry. enamine.net The 1-aminocyclopropyl group in the target molecule can be introduced using a pre-synthesized chiral building block. Several methods exist for the asymmetric synthesis of these valuable intermediates. wiley.com

One highly effective approach involves the conjugate addition of a phosphorus ylide to a chiral diketopiperazine derivative. This method has been used to prepare a diketopiperazinespirocyclopropane with greater than 98% diastereomeric excess (d.e.). rsc.org Subsequent deprotection and hydrolysis yield the desired chiral 1-aminocyclopropane-1-carboxylic acid. rsc.org Another successful strategy employs the cyclopropanation of chiral bicyclic lactams. Following the cyclopropanation step, a Curtius rearrangement and removal of the chiral auxiliary can produce novel aminocyclopropyl carboxylic acids in greater than 99% enantiomeric excess (e.e.). rsc.org

Modern Coupling Reactions for Carbon-Nitrogen Bond Formation

The key step in assembling the final molecule is the formation of the carbon-nitrogen bond between the 6-position of the nicotinate ring and the nitrogen of the 1-aminocyclopropyl group. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.orglibretexts.org This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

In the context of synthesizing this compound, the reaction would couple a 6-halo-methylnicotinate (e.g., methyl 6-chloronicotinate) with 1-aminocyclopropane. The choice of ligand is critical for the success of the coupling. While early generations of ligands were effective for many substrates, the coupling of sterically demanding or electronically challenging partners requires more advanced, sterically hindered phosphine ligands. wikipedia.org Research has shown that the coupling of cyclopropylamine (B47189), in particular, can be difficult and may fail with some common catalyst systems. nih.gov Successful coupling often necessitates the use of specialized, bulky electron-rich ligands, such as t-BuXPhos, to achieve an efficient transformation. nih.gov

Optimization of Reaction Conditions for Chemo- and Stereoselectivity in this compound Synthesis

Achieving a high yield of the desired product requires careful optimization of each synthetic step to control for both chemoselectivity (differentiating between reactive functional groups) and stereoselectivity (controlling the 3D arrangement of atoms).

Chemoselectivity: The synthesis involves multiple functional groups, including an ester, an amine, and a pyridine ring. During the Buchwald-Hartwig coupling step, reaction conditions must be chosen to avoid unwanted side reactions, such as hydrolysis of the methyl ester. The choice of base is critical; strong bases like sodium tert-butoxide are commonly used, but milder bases such as potassium carbonate may be required if the ester is particularly labile, though this can lead to lower reaction rates. libretexts.org Temperature and reaction time must also be carefully controlled to promote the desired C-N bond formation while minimizing side product formation.

Regioselectivity: As discussed in section 2.1.2, ensuring functionalization occurs exclusively at the 6-position is paramount. The most reliable method to ensure high regioselectivity is to use a starting material like 6-chloronicotinic acid or 6-aminonicotinic acid, where the position is already defined. georganics.sk If a direct C-H functionalization approach is used, optimization of the directing group, catalyst, and reaction conditions is essential to prevent the formation of isomeric byproducts. nih.govresearchgate.net

Stereoselectivity: The stereochemical integrity of the final product is determined by the chirality of the 1-aminocyclopropane building block. The asymmetric syntheses described in section 2.2.1 are designed to produce this fragment with very high enantiomeric purity (>99% e.e.). rsc.org The Buchwald-Hartwig amination is known to proceed with retention of stereochemistry at the amine center, meaning that if an enantiopure aminocyclopropane is used as the starting material, the resulting product will also be enantiopure. libretexts.org Therefore, the primary focus for stereocontrol lies in the efficient asymmetric synthesis of the cyclopropylamine fragment.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Academic Research

The unambiguous determination of the chemical structure and the precise assessment of purity are fundamental prerequisites in the study and application of any novel chemical entity. For this compound, a combination of sophisticated analytical methodologies is employed to ensure its identity and quality. These techniques provide a detailed molecular fingerprint, revealing the connectivity of atoms, the presence of functional groups, and the level of any potential impurities.

In academic and industrial research settings, the primary tools for the structural elucidation of organic molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Complementing these are chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC), which are indispensable for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are utilized to provide a complete picture of the molecule's structure.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the methyl ester group, the amine proton, and the diastereotopic protons of the cyclopropyl (B3062369) ring. The chemical shifts (δ) and coupling constants (J) of these protons are indicative of their specific electronic and spatial arrangements.

¹³C NMR Spectroscopy: This method reveals the number of different types of carbon atoms in the molecule. The spectrum of this compound would display unique signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with varying chemical shifts due to the different substituents), the methyl carbon of the ester, the quaternary carbon of the cyclopropyl ring attached to the amino group, and the methylene (B1212753) carbons of the cyclopropyl ring.

While specific, publicly available, detailed spectral assignments for this compound are not readily found in broad academic databases, the expected chemical shift ranges can be predicted based on data from structurally similar compounds, such as methyl nicotinate and various aminocyclopropane derivatives.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (Pyridine Ring)7.5 - 9.0m2-8
Methyl (Ester)3.8 - 4.0sN/A
Amine (NH₂)1.5 - 3.0br sN/A
Cyclopropyl (CH₂)0.5 - 1.5m3-9

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (Ester)165 - 175
Aromatic (Pyridine Ring)110 - 160
Methyl (Ester)50 - 55
Quaternary (Cyclopropyl)30 - 40
Methylene (Cyclopropyl)10 - 20

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, confirming the presence of key functional groups and fragments of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₂N₂O₂.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in both academic and industrial laboratories. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method would typically be developed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A high purity level, often exceeding 95% or 98%, is a critical requirement for its use in further research and development. Stability studies of related nicotinates have been successfully monitored using HPLC, indicating its suitability for this class of compounds. umanitoba.ca

Structure Activity Relationship Sar and Rational Molecular Design Principles for Methyl 6 1 Aminocyclopropyl Nicotinate

Fundamental Principles of Structure-Activity Relationships in Nicotinate-Based Compounds

Nicotinate-based compounds, which are derivatives of nicotinic acid, represent a significant class of molecules in medicinal chemistry. mdpi.comnih.gov The pyridine (B92270) ring and its substituents are key determinants of the biological activity of these compounds. nih.govnih.gov Structure-activity relationship (SAR) studies for this class of molecules have revealed several fundamental principles:

The Role of the Pyridine Nitrogen : The nitrogen atom in the pyridine ring is a crucial feature. It possesses a non-bonding pair of electrons, allowing it to act as a hydrogen bond acceptor, which can lead to enhanced pharmacokinetic properties and strong interactions with biological targets. nih.gov

Substitution Patterns on the Pyridine Ring : The position of substituents on the pyridine ring significantly influences the molecule's properties. The electron-withdrawing nature of the ring nitrogen makes the carbon atoms at positions 2, 4, and 6 electrophilic and susceptible to nucleophilic substitution. Conversely, electrophilic substitution is less favorable and tends to occur at the C3 position. nih.gov The strategic placement of functional groups can alter a compound's metabolic stability, permeability, and binding affinity. nih.govnih.gov For instance, replacing a phenyl ring with a pyridine ring in certain compounds has been shown to improve metabolic stability significantly. nih.gov

Impact of the Carboxylic Acid/Ester Group : The nicotinate (B505614) moiety is characterized by a carboxyl or ester group at the 3-position. This group's ability to participate in hydrogen bonding and its electronic influence on the ring are critical for activity in many cases. Modifications to this group, such as converting it to an amide or other bioisosteres, can dramatically alter the compound's biological profile. mdpi.comnih.gov

A series of nicotinamide (B372718) derivatives were synthesized and evaluated for antifungal activity, highlighting the importance of the substitution pattern on the phenyl ring attached to the amide. nih.govmdpi.com The study revealed that the position of certain groups was critical for the observed antifungal activity. nih.gov

Key SAR Principles for Nicotinate Derivatives

Structural FeatureInfluence on Activity/PropertiesExample from Literature
Pyridine NitrogenActs as a hydrogen bond acceptor, enhancing binding and pharmacokinetic properties. nih.govThe pyridine core is present in numerous FDA-approved drugs, contributing to their efficacy. nih.gov
Ring SubstitutionModulates metabolic stability, permeability, and potency. nih.govReplacement of a terminal phenyl ring with pyridine in a NAMPT inhibitor improved metabolic stability 160-fold. nih.gov
Functional Group at C3Critical for binding and electronic properties. Can be modified to alter biological activity. mdpi.comDerivatives of nicotinic acid, including esters and amides, have been reported as vasodilators. mdpi.com

Conformational Analysis and Electronic Effects of the Aminocyclopropyl Group on Molecular Interactions

The 1-aminocyclopropyl group is a unique structural motif that imparts specific conformational and electronic characteristics to the parent molecule.

Conformational Analysis : The cyclopropane (B1198618) ring is a rigid structure that restricts the conformational freedom of the molecule. scientificupdate.comacs.org This rigidity can be advantageous in drug design as it can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. acs.org The 1-aminocyclopropane-1-carboxylic acid (ACC) residue, a related structure, has been shown to favor conformations that mimic various turn and helical structures in peptides, such as the γ-turn. nih.gov This suggests that the aminocyclopropyl group in Methyl 6-(1-aminocyclopropyl)nicotinate likely imposes significant conformational constraints, influencing how the molecule presents its binding determinants to a biological target.

Electronic Effects : The cyclopropyl (B3062369) group possesses unique electronic properties. Its carbon-carbon bonds have enhanced p-character, allowing it to interact with adjacent π-systems, sometimes behaving similarly to a double bond. acs.orgstackexchange.com It is generally considered a good π-electron donor. stackexchange.com The amino group (-NH2) is a strong electron-donating group (EDG) through resonance (+M effect) and an electron-withdrawing group through induction (-I effect) due to the nitrogen's electronegativity. wikipedia.orgmasterorganicchemistry.com

In the context of this compound, the combined electronic effects of the aminocyclopropyl group are complex:

The amino group's lone pair can donate electron density to the cyclopropyl ring and, by extension, to the attached pyridine ring.

The cyclopropyl ring itself can donate electron density into the pyridine ring. stackexchange.com

Rational Design and Synthesis of Analogues and Derivatives of this compound

Rational drug design aims to create new molecules with improved properties based on an understanding of the lead compound's SAR.

The pyridine ring is a versatile scaffold for modification. nih.gov Systematic changes can be made to probe the chemical space around this compound.

Positional Isomerism : Moving the aminocyclopropyl group to other positions on the pyridine ring (e.g., positions 2, 4, or 5) would create isomers with different electronic and steric profiles, likely leading to different biological activities.

Introduction of Additional Substituents : Adding small, well-characterized functional groups (e.g., halogens, methyl, methoxy) to the remaining open positions on the pyridine ring can fine-tune the molecule's properties. For example, fluorine substitution is a common strategy in drug design to modulate metabolic stability and binding affinity. nih.gov

Ring Scaffolding : The pyridine ring itself could be replaced by other heterocycles (e.g., pyrimidine, pyrazine) to explore how changes in the ring's electronics and hydrogen bonding capacity affect activity. wikipedia.org

Potential Modifications on the Pyridine Ring

Modification StrategyRationalePotential Outcome
Varying substituent positionTo explore how the spatial relationship between key functional groups affects target binding.Identification of an optimal substitution pattern for improved potency or selectivity.
Adding functional groups (e.g., -F, -Cl, -CH3)To modulate lipophilicity, metabolic stability, and electronic properties. nih.govnih.govEnhanced pharmacokinetic profile or target affinity. nih.gov
Heterocyclic ring replacement (e.g., pyrimidine)To alter hydrogen bonding patterns and core electronics. wikipedia.orgDiscovery of novel scaffolds with different activity profiles.

The cyclopropyl group itself is a target for modification to create novel analogs. scientificupdate.comnih.gov

Substitution on the Cyclopropyl Ring : Adding substituents to the cyclopropane ring can introduce new interactions with a target and alter the molecule's physical properties.

Ring Homologation or Contraction : Replacing the cyclopropyl ring with a cyclobutyl or even an epoxide ring would change the rigidity and geometry of this part of the molecule.

Stereochemistry : If substituents are added to the cyclopropyl ring, different stereoisomers (enantiomers and diastereomers) can be synthesized and tested, as biological systems are often highly sensitive to stereochemistry. nih.govnih.gov

The methyl ester group is susceptible to hydrolysis by esterase enzymes in the body, which can lead to rapid metabolism. u-tokyo.ac.jp Replacing the ester with a bioisostere—a group with similar size, shape, and electronic properties—is a common strategy to improve metabolic stability and other pharmacokinetic properties. nih.govdrughunter.com

Common bioisosteric replacements for esters and carboxylic acids include:

Amides : Primary, secondary, or tertiary amides can be used. They are generally more stable to hydrolysis than esters. u-tokyo.ac.jp

Heterocycles : Certain five-membered heterocycles are well-established ester bioisosteres. Examples include oxadiazoles (B1248032) (e.g., 1,2,4-oxadiazole, 1,3,4-oxadiazole) and triazoles. nih.govmdpi.com These groups can mimic the hydrogen bonding and electronic profile of the ester group while offering greater metabolic stability. mdpi.com

Sulfonamides : The sulfonamide group can also act as a bioisostere for a carboxylic acid or ester, though its geometry and acidity are different. nih.gov

Tetrazoles : The tetrazole ring is a well-known non-classical bioisostere of the carboxylic acid group, with a similar pKa. drughunter.com While this compound is an ester, analogs could be designed based on the corresponding carboxylic acid.

Common Bioisosteres for the Ester Functionality

BioisostereKey FeaturesPotential Advantages
AmideMore resistant to hydrolysis than esters. u-tokyo.ac.jp Can act as H-bond donor and acceptor.Increased metabolic stability. u-tokyo.ac.jp
1,3,4-OxadiazolePlanar, aromatic heterocycle. mdpi.com Electron-withdrawing.Metabolically robust, can participate in π-stacking. nih.govmdpi.com
TetrazoleAcidic properties similar to carboxylic acids (pKa ~4.5-4.9). drughunter.comMimics the charge and hydrogen bonding of a carboxylate. drughunter.com
Hydroxamic AcidModerately acidic (pKa ~8-9) and a strong metal chelator. nih.govCan offer different binding interactions and improved ADME profiles in some cases. nih.gov

Mechanistic Investigations of Biological Activities and Target Identification for Methyl 6 1 Aminocyclopropyl Nicotinate

In Vitro Biochemical and Cellular Studies for Activity Profiling

Initial investigations into the biological effects of a compound like Methyl 6-(1-aminocyclopropyl)nicotinate typically begin with a suite of in vitro biochemical and cellular assays. These studies are designed to provide a broad profile of the compound's activity and to generate initial hypotheses about its mechanism of action.

While direct enzymatic inhibition data for this compound is not extensively published, its structural motifs may suggest interactions with various enzyme classes. For instance, the investigation could draw parallels with histone deacetylase (HDAC) inhibitors, which are a focus of interest in cancer therapy. nih.govnih.gov

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov To assess if a compound interacts with HDACs, a series of enzyme inhibition assays would be performed. These assays typically use purified recombinant HDAC enzymes and a fluorogenic or colorimetric substrate. The ability of the test compound to inhibit the deacetylation of the substrate is measured, and an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

A comprehensive screening panel would ideally include various HDAC isoforms to determine selectivity. For example, a study on a novel HDAC inhibitor, NQN-1, demonstrated its potency and selectivity for HDAC6, which was linked to the induction of Hsp90 acetylation. nih.gov Similarly, another study identified a phenylsulfonylfuroxan-based hydroxamate as an irreversible inhibitor of HDAC6. nih.gov Should this compound be investigated for HDAC inhibition, a similar approach would be employed to determine its potency and isoform selectivity.

Table 1: Illustrative Data from HDAC Inhibition Assays for Hypothetical Compound X

HDAC IsoformIC50 (nM)
HDAC1>10,000
HDAC2>10,000
HDAC38,500
HDAC6150
HDAC8>10,000
HDAC105,200

This table is illustrative and does not represent actual data for this compound.

Evidence from patent literature suggests that this compound is a Prostaglandin (B15479496) E2 (PGE2) EP4 receptor antagonist. chiralen.com The EP4 receptor is a G-protein coupled receptor that is implicated in various physiological and pathological processes, including inflammation and cancer. nih.govnih.gov

To confirm and quantify this activity, a series of receptor binding and functional assays would be conducted. A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor. This involves incubating the receptor preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Functional assays are then used to determine whether the compound acts as an agonist or an antagonist. For the EP4 receptor, which signals through the Gs protein to increase intracellular cyclic AMP (cAMP), a functional assay would measure changes in cAMP levels in cells expressing the receptor. An antagonist like this compound would be expected to inhibit the increase in cAMP induced by the natural ligand, PGE2. For example, a known EP4 receptor antagonist was shown to dose-dependently inhibit PGE2-stimulated cAMP accumulation in HEK293-EP4 cells with an IC50 of 18.7 nM. medchemexpress.com

Further functional assays could include measuring downstream signaling events, such as β-arrestin recruitment or changes in the phosphorylation of proteins like ERK. medchemexpress.comcaymanchem.com

Table 2: Characterization of a Selective EP4 Receptor Antagonist (Example Data)

Assay TypeCell LineEndpoint MeasuredIC50 (nM)
Calcium Flux (human EP4)CHO-Gα16Intracellular Ca2+6.1
Calcium Flux (mouse EP4)CHO-Gα16Intracellular Ca2+16.2
cAMP AccumulationHEK293-EP4Inhibition of PGE2-induced cAMP18.7
CRE ReporterHEK293Inhibition of CRE activity5.2
β-arrestin RecruitmentHEK293-EP4Inhibition of β-arrestin recruitment0.4

This table is based on data for a known EP4 antagonist and is for illustrative purposes. medchemexpress.com

Based on its identity as an EP4 receptor antagonist, the downstream cellular effects of this compound can be investigated. The PGE2-EP4 signaling pathway is known to be involved in immune suppression within the tumor microenvironment. nih.gov Therefore, cellular assays would focus on its effects on immune cells.

For instance, studies have shown that EP4 antagonists can reverse PGE2-induced suppression of TNFα production in human whole blood. nih.gov In a cancer context, EP4 antagonists can diminish myeloid immunosuppression and enhance anti-tumor immunity. nih.gov Cellular pathway analysis for this compound would involve treating relevant cell types (e.g., macrophages, T-cells, cancer cell lines) with the compound in the presence and absence of PGE2. The modulation of key signaling proteins would then be assessed using techniques like Western blotting or phospho-protein arrays. Key proteins of interest would include those in the cAMP/PKA pathway and the PI3K/Akt pathway, both of which can be influenced by EP4 signaling. nih.gov

Identification and Validation of Specific Molecular Targets

While initial assays may point towards a primary target like the EP4 receptor, a comprehensive understanding requires unbiased approaches to identify all potential molecular interactions. Proteomic and transcriptomic profiling can reveal both the intended targets and any off-target effects, providing a more complete picture of the compound's mechanism of action.

Proteomic and interactomic approaches aim to identify the proteins that physically interact with a small molecule. One powerful technique is chemical proteomics, which often involves synthesizing a derivative of the compound of interest that can be used as a "bait" to pull down its binding partners from cell lysates. For example, a chemical proteomics approach was developed to profile RNA-protein interactions regulated by N6-methyladenosine, revealing new "reader" proteins for this RNA modification. nih.gov

A similar strategy could be applied to this compound. A version of the molecule with a photo-activatable crosslinker and an affinity tag could be synthesized. This probe would be incubated with cells or cell lysates, and upon UV irradiation, it would covalently bind to its interacting proteins. The tagged protein-compound complexes could then be enriched and the interacting proteins identified by mass spectrometry. This approach could confirm the interaction with the EP4 receptor and potentially identify other novel binding partners.

Transcriptomic analysis, typically performed using microarray or RNA-sequencing (RNA-seq), provides a global view of how a compound alters gene expression. By treating cells with this compound and comparing the resulting gene expression profile to that of untreated cells, researchers can identify entire pathways and biological processes that are modulated by the compound.

For example, if the compound indeed functions as an EP4 antagonist, one would expect to see changes in the expression of genes regulated by the PGE2-EP4 axis. This could include genes involved in inflammation, immune response, and cell proliferation. nih.gov In plants, gene expression profiling has been used to study the response to hypoxia, revealing distinct signaling pathways that regulate the expression of different 1-aminocyclopropane-1-carboxylate synthase (ACS) genes. nih.gov A similar depth of analysis for this compound in relevant human cell lines would provide significant insights into its functional effects. For instance, the expression of genes involved in the MEP and MVA pathways in rice leaves was shown to be coordinately upregulated during de-etiolation, mirroring metabolite contents. mdpi.com

By integrating the data from biochemical assays, proteomics, and transcriptomics, a comprehensive model of the mechanism of action for this compound can be constructed, guiding its further development as a potential therapeutic agent.

Elucidation of Affected Biochemical Pathways (e.g., nicotinate (B505614) and nicotinamide (B372718) metabolism)

The metabolic fate of this compound is anticipated to involve several key biochemical pathways, primarily centered around the biotransformation of its two principal structural components: the methyl nicotinate core and the 1-aminocyclopropyl substituent.

The initial and most probable metabolic step for this compound is the hydrolysis of its methyl ester group. This reaction is catalyzed by various non-specific esterases present in tissues such as the liver and brain, yielding 6-(1-aminocyclopropyl)nicotinic acid and methanol (B129727). nih.govnih.gov The resulting 6-(1-aminocyclopropyl)nicotinic acid, a substituted form of nicotinic acid (Niacin or Vitamin B3), is then expected to enter the well-established nicotinate and nicotinamide metabolic pathways.

Nicotinic acid is a crucial precursor for the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), which are essential coenzymes in a vast array of cellular redox reactions. ebi.ac.uk The entry of the substituted nicotinic acid into this pathway would likely proceed through the Preiss-Handler pathway. In this pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate phosphoribosyltransferase (NAPRT). Subsequently, NaMN is adenylated to form nicotinic acid adenine dinucleotide (NaAD), which is then amidated to yield NAD+.

The presence of the 1-aminocyclopropyl group at the 6-position of the pyridine (B92270) ring may influence the efficiency of these enzymatic conversions. The steric bulk of this substituent could potentially hinder the binding of 6-(1-aminocyclopropyl)nicotinic acid to the active sites of the enzymes involved in the NAD+ salvage pathway. Further investigation is required to determine the precise impact of this substitution on the kinetics of these metabolic reactions.

Below is a data table summarizing the key enzymes and transformations in the anticipated metabolic pathway of the nicotinate moiety.

Metabolic Step Substrate Enzyme Product Affected Pathway
Ester HydrolysisThis compoundEsterases6-(1-aminocyclopropyl)nicotinic acid + MethanolDrug Metabolism
Phosphoribosylation6-(1-aminocyclopropyl)nicotinic acidNicotinate phosphoribosyltransferase (NAPRT)6-(1-aminocyclopropyl)nicotinic acid mononucleotideNicotinate and Nicotinamide Metabolism
Adenylation6-(1-aminocyclopropyl)nicotinic acid mononucleotideNicotinamide mononucleotide adenylyltransferase (NMNAT)6-(1-aminocyclopropyl)nicotinic acid adenine dinucleotideNicotinate and Nicotinamide Metabolism
Amidation6-(1-aminocyclopropyl)nicotinic acid adenine dinucleotideNAD+ synthetase (NADS)Substituted NAD+Nicotinate and Nicotinamide Metabolism

Comparative Mechanistic Studies with Endogenous 1-Aminocyclopropane Carboxylic Acid Derivatives (e.g., ACC oxidase)

The 1-aminocyclopropyl group of this compound is structurally analogous to the endogenous plant hormone precursor, 1-aminocyclopropane-1-carboxylic acid (ACC). In plants, the primary metabolic fate of ACC is its conversion to ethylene, a reaction catalyzed by the enzyme ACC oxidase (ACO). wikipedia.org However, there is no evidence to suggest the presence of a functional ACC oxidase in mammalian systems. Therefore, the metabolic pathway of the 1-aminocyclopropyl moiety in mammals is expected to differ significantly from that in plants.

Pharmacokinetic studies of ACC in mammals, including mice, rats, monkeys, and humans, have shown that it is primarily cleared from the body via glomerular filtration, with a plasma elimination half-life that varies across species. nih.gov This suggests that the 1-aminocyclopropyl moiety of the parent compound, or its metabolite 6-(1-aminocyclopropyl)nicotinic acid, may also be excreted largely unchanged.

Notably, ACC has been identified as a partial agonist at the strychnine-insensitive glycine (B1666218) recognition site of the N-methyl-D-aspartate (NMDA) receptor in the mammalian central nervous system. nih.gov This suggests that the 1-aminocyclopropyl group within this compound could potentially confer similar neuromodulatory activity.

In the context of microorganisms, some bacteria possess the enzyme ACC deaminase, which catalyzes the conversion of ACC to α-ketobutyrate and ammonia. nih.govfrontiersin.org While this pathway is relevant in soil and plant-associated bacteria, the presence and activity of ACC deaminase in the mammalian gut microbiome and its potential to metabolize the 1-aminocyclopropyl group of the title compound have not been established.

A comparative summary of the known and potential metabolic fates of ACC and the 1-aminocyclopropyl moiety is presented in the table below.

Organism/System Enzyme/Process Substrate Product(s) Relevance to this compound
PlantsACC oxidase (ACO)1-Aminocyclopropane-1-carboxylic acid (ACC)Ethylene, CO2, HCNNot relevant in mammals.
MammalsGlomerular Filtration1-Aminocyclopropane-1-carboxylic acid (ACC)Unchanged ACC in urineThe 1-aminocyclopropyl moiety may be excreted unchanged. nih.gov
MammalsNMDA Receptor Binding1-Aminocyclopropane-1-carboxylic acid (ACC)(Partial Agonist Activity)The 1-aminocyclopropyl moiety could exhibit neuromodulatory effects. nih.govnih.gov
BacteriaACC deaminase1-Aminocyclopropane-1-carboxylic acid (ACC)α-Ketobutyrate + AmmoniaPotential for metabolism by gut microbiota. nih.govfrontiersin.org

Further research is necessary to definitively elucidate the metabolic fate of the 1-aminocyclopropyl group of this compound in mammalian systems and to understand the interplay between the metabolism of the nicotinate and the aminocyclopropyl moieties.

Computational Chemistry and in Silico Modeling Approaches for Methyl 6 1 Aminocyclopropyl Nicotinate

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Methyl 6-(1-aminocyclopropyl)nicotinate, docking studies are instrumental in identifying potential protein targets and elucidating the key interactions that govern its binding affinity. These studies typically involve the use of scoring functions to rank different binding poses based on their predicted binding energy.

For instance, a hypothetical docking study of this compound against a kinase target, a common class of proteins in drug discovery, could yield the following results:

Binding Pose Predicted Binding Affinity (kcal/mol) Key Interacting Residues Hydrogen Bonds Hydrophobic Interactions
1-8.5Asp145, Lys72, Leu23Asp145 (amine), Lys72 (carbonyl)Leu23, Val31, Ala52
2-7.9Glu98, Phe144Glu98 (amine)Phe144, Pro100
3-7.2Asn102, Ser143Asn102 (pyridine N)Ile45, Met99

Such data allows researchers to visualize the binding mode and understand the structural basis for the ligand's activity, guiding further optimization.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of a molecule. nih.gov For this compound, methods like Density Functional Theory (DFT) can be employed to calculate various molecular properties. researchgate.net

These calculations can determine:

Optimized molecular geometry: The most stable three-dimensional arrangement of atoms.

Distribution of electron density: Highlighting electron-rich and electron-poor regions.

Molecular orbital energies (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity.

Electrostatic potential maps: Visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

A summary of hypothetical calculated electronic properties for this compound is presented below:

Property Calculated Value Significance
HOMO Energy-6.2 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.5 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap4.7 eVRelates to the chemical stability and reactivity of the molecule.
Dipole Moment3.1 DInfluences solubility and interactions with polar environments.

These parameters are fundamental for predicting how this compound will behave in a biological system. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Site Dynamics

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of this compound and its target protein.

Key insights from MD simulations include:

Conformational analysis: Identifying the most populated and energetically favorable conformations of the ligand in solution and within the binding site.

Binding stability: Assessing the stability of the docked pose over time by monitoring root-mean-square deviation (RMSD).

Water molecule dynamics: Understanding the role of water molecules in mediating ligand-protein interactions.

Binding free energy calculations: More accurate estimations of binding affinity through methods like MM/PBSA or MM/GBSA.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. sigmaaldrich.com For a series of analogs of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves:

Data Set Collection: A series of compounds with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning to build a mathematical equation relating the descriptors to the activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A hypothetical QSAR equation might look like: pIC50 = 0.5 * LogP - 0.2 * MolecularWeight + 1.5 * NumHDonors + constant

This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and testing.

Compound LogP Molecular Weight Number of H-Bond Donors Predicted pIC50
Analog 12.1220.2615.8
Analog 22.5234.2926.4
Analog 31.8206.2315.6

De Novo Ligand Design and Virtual Screening Methodologies

De novo ligand design and virtual screening are powerful computational strategies for discovering novel drug candidates. nih.govnih.gov De novo design algorithms can generate novel molecular structures that are predicted to bind to a specific target, often starting from a seed fragment or within the constraints of the binding pocket. nih.gov

Virtual screening, on the other hand, involves the computational screening of large chemical libraries to identify compounds that are likely to bind to a protein target. nih.gov For a target of interest for this compound, a virtual screening campaign could be conducted using a docking-based approach. The workflow typically involves:

Library Preparation: Preparing a large database of chemical compounds in a format suitable for docking.

Docking: Docking each compound in the library to the target protein's binding site.

Ranking and Filtering: Ranking the compounds based on their docking scores and applying various filters (e.g., drug-likeness, ADMET properties) to select a smaller, more promising set of candidates for experimental testing.

These computational approaches significantly accelerate the early stages of drug discovery by focusing experimental efforts on compounds with a higher probability of success.

Metabolomic Profiling and Biochemical Fate of Nicotinate Derivatives in Research Contexts

Application of Untargeted and Targeted Metabolomics for Related Compound Analysis

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, serves as a powerful tool for elucidating the biochemical effects and pathways of exogenous compounds like nicotinate (B505614) derivatives. Both untargeted and targeted approaches are employed to analyze compounds structurally related to Methyl 6-(1-aminocyclopropyl)nicotinate.

Untargeted metabolomics aims to capture a broad snapshot of all measurable metabolites in a biological sample to identify changes induced by a stimulus. For instance, in studies of nicotine (B1678760) exposure in THP-1 human monocytes, untargeted liquid chromatography-high-resolution mass spectrometry (LC-HRMS) revealed 17 nicotine biotransformation products and other altered endogenous metabolites, including methylthioadenosine, cytosine, and uric acid. nih.gov This approach is invaluable for generating new hypotheses about a compound's mechanism of action and off-target effects. Similarly, an integrated transcriptomics and metabolomics analysis of Nicotiana tabacum under heat stress identified significant changes in the nicotinate and nicotinamide (B372718) metabolism pathway, showcasing the utility of untargeted approaches in understanding metabolic reprogramming. nih.gov

Targeted metabolomics , in contrast, focuses on the precise measurement of a predefined set of metabolites. This method offers higher sensitivity and specificity for quantifying specific metabolic pathways. A prime example is the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously quantify nicotinic acid and its four key metabolites: nicotinamide (NA), N1-methylnicotinamide (MNA), 1-methyl-2-pyridone-5-carboxamide (M2PY), and 1-methyl-4-pyridone-5-carboxamide (M4PY) in rat plasma. nih.gov Such targeted methods are crucial for detailed pharmacokinetic and pharmacodynamic studies of nicotinate derivatives.

For a compound like this compound, a dual metabolomics approach would be optimal. An initial untargeted screen could identify its primary metabolites and affected endogenous pathways. Subsequently, a targeted LC-MS/MS assay could be developed to precisely quantify the parent compound and its key metabolites in various biological matrices.

Tracing In Vitro and In Vivo Metabolic Pathways and Endogenous Interactions (e.g., N-methylnicotinamide metabolism)

The biochemical fate of a nicotinate derivative is determined by its metabolic pathway, which involves a series of enzymatic modifications. While direct metabolic data on this compound is not extensively available, the metabolism of related compounds provides a strong predictive framework.

A common metabolic reaction for methyl esters of nicotinic acid is hydrolysis. Methyl nicotinate, for example, undergoes ester hydrolysis to form nicotinic acid and methanol (B129727). drugbank.comnih.gov It is therefore highly probable that this compound is similarly hydrolyzed in vivo to its corresponding carboxylic acid, 6-(1-aminocyclopropyl)nicotinic acid, and methanol.

Following the initial hydrolysis, the resulting nicotinic acid analogue would likely enter the broader nicotinamide and NAD+ metabolic network. Nicotinic acid is a precursor for the biosynthesis of Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a critical coenzyme in cellular redox reactions. nih.govwikipedia.org The pathway involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN), then to nicotinic acid adenine dinucleotide (NaAD), and finally to NAD+. mdpi.com

Furthermore, nicotinamide, the amide form of nicotinic acid, is a central molecule in the NAD+ salvage pathway and has its own distinct metabolic fate. nih.gov A key metabolic step is the N-methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT) to produce N1-methylnicotinamide (MNA). nih.govnih.gov MNA is not an inactive metabolite; it has demonstrated biological activities, including anti-inflammatory and anti-thrombotic effects, and plays a role in regulating energy metabolism. nih.govnih.govoup.com MNA is further oxidized to 1-methyl-2-pyridone-5-carboxamide (2-PYR) and 1-methyl-4-pyridone-5-carboxamide (4-PY). nih.gov The interaction with the NNMT pathway is a critical aspect of the endogenous interactions of many nicotinate-related compounds.

Table 1: Key Enzymes and Metabolites in Nicotinate Metabolism

EnzymeSubstrate(s)Product(s)Metabolic Pathway
Nonspecific EsterasesMethyl nicotinateNicotinic Acid, MethanolHydrolysis
Nicotinate phosphoribosyl-transferase (Naprt)Nicotinic AcidNicotinic Acid Mononucleotide (NaMN)NAD+ Biosynthesis
Nicotinamide N-methyltransferase (NNMT)Nicotinamide, S-adenosyl-methionine (SAM)N1-methylnicotinamide (MNA), S-adenosyl-homocysteine (SAH)Nicotinamide Catabolism
Aldehyde OxidaseN1-methylnicotinamide (MNA)1-methyl-2-pyridone-5-carboxamide (2-PYR), 1-methyl-4-pyridone-5-carboxamide (4-PY)MNA Catabolism

Advanced Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Based Metabolomics Techniques in Research

Advanced analytical techniques are indispensable for the detailed study of metabolites of nicotinate derivatives. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two most powerful and commonly employed techniques in metabolomics. mdpi.com

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), offers exceptional sensitivity and selectivity for detecting and quantifying metabolites. High-resolution mass spectrometry (HRMS) is used to elucidate the fragmentation pathways of nicotine-related impurities and metabolites, allowing for their structural identification. spectroscopyonline.com For quantitative analysis, triple quadrupole mass spectrometers are often operated in selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity for targeted analytes. nih.gov For example, an LC-MS/MS method using electrospray ionization (ESI) has been validated for the simultaneous quantification of nicotinic acid and its four major metabolites in rat plasma, demonstrating the power of this technique for pharmacokinetic studies. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of metabolomics. ¹H NMR provides a non-destructive, quantitative overview of the most abundant metabolites in a sample with minimal preparation. acs.org It is particularly powerful for identifying unknown compounds and for tracing the flow of isotopes (e.g., ¹³C) through metabolic pathways. ¹H NMR has been successfully used to detect and quantify NAD+, NADP+, and their biosynthetic intermediates like nicotinamide (Nam), NMN, and nicotinic acid riboside (NAR) in human cell extracts. nih.govnih.govresearchgate.net This demonstrates its utility for assessing the state of the cellular NAD metabolome. nih.govnih.gov While less sensitive than MS, NMR's ability to elucidate molecular structures and provide stoichiometric information without the need for authentic standards for every metabolite makes it highly complementary. mdpi.com

For this compound, a combination of MS and NMR would be the most effective research strategy. HRMS could be used to identify novel metabolites, while a targeted LC-MS/MS method would be developed for sensitive quantification. NMR could then be used to confirm structures and to gain a broader understanding of the compound's impact on central energy metabolism.

Integration of Chemogenomics and Systems Biology for Comprehensive Biochemical Understanding

To achieve a comprehensive understanding of the biochemical role of a compound like this compound, it is essential to integrate metabolomic data with other 'omics' data types within a systems biology framework. Chemogenomics, which studies the interaction of all possible small molecules with all possible gene products, provides a powerful lens through which to interpret metabolic changes.

This compound has been investigated as a prostaglandin (B15479496) E2 (PGE2) EP4 receptor antagonist. PGE2 is a lipid signaling molecule that exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. nih.govnih.gov These receptors are implicated in a wide range of physiological and pathological processes, including inflammation and cancer. nih.gov Antagonists of the EP4 receptor are being explored for therapeutic potential in various cancers. nih.gov

A systems biology approach would integrate data from:

Transcriptomics: Measuring changes in gene expression (e.g., of the EP receptors, downstream signaling components, or metabolic enzymes like NNMT) in response to the compound.

Proteomics: Quantifying changes in protein levels to confirm that transcriptional changes are translated into functional effects.

Metabolomics: Correlating the observed metabolic changes (e.g., in the NAD+ metabolome or prostaglandin synthesis) with the genomic and proteomic data.

By mapping these multi-omics datasets onto established biological networks, such as the KEGG (Kyoto Encyclopedia of Genes and Genomes) pathways for "Nicotinate and nicotinamide metabolism" or cancer-related signaling pathways, researchers can build comprehensive models of the drug's mechanism of action. genome.jp For example, linking the antagonism of the EP4 receptor to specific downstream changes in cellular energy metabolism or inflammatory signaling provides a much richer understanding than studying any single aspect in isolation. This integrated approach is critical for identifying efficacy biomarkers, predicting potential side effects, and fully characterizing the biochemical impact of novel research compounds.

Preclinical Research Frameworks for Investigating Methyl 6 1 Aminocyclopropyl Nicotinate

Development and Validation of Robust In Vitro and Ex Vivo Models for Activity Assessment

The initial assessment of a potential EP4 receptor antagonist like Methyl 6-(1-aminocyclopropyl)nicotinate involves a suite of in vitro and ex vivo models to determine its potency, selectivity, and functional activity. These assays are crucial for confirming the compound's mechanism of action before advancing to more complex biological systems.

In Vitro Models: Cell-based assays are fundamental to characterizing the compound's interaction with the EP4 receptor. These typically involve:

Receptor Binding Assays: To quantify the affinity of the compound for the human EP4 receptor, often using radioligand displacement assays with cell membranes expressing the recombinant receptor.

Functional Assays: To measure the antagonist's ability to block PGE2-induced signaling. Since the EP4 receptor signals through Gs protein coupling to increase intracellular cyclic AMP (cAMP), a common functional assay measures the inhibition of PGE2-stimulated cAMP production in cell lines like HEK293 that overexpress the EP4 receptor. biorxiv.org

Selectivity Panels: To ensure the compound is specific for the EP4 receptor, it is tested against other prostanoid receptors (EP1, EP2, EP3, DP, etc.) and a broad panel of other G protein-coupled receptors (GPCRs), ion channels, and enzymes. ebi.ac.uk

Ex Vivo Models: Ex vivo models use primary cells or tissues to provide a more physiologically relevant context. For an EP4 antagonist, these could include:

Whole Blood Assays: Human whole blood can be used to assess the compound's ability to reverse PGE2-mediated immunosuppression, such as the suppression of tumor necrosis factor-alpha (TNF-α) production by lipopolysaccharide (LPS)-stimulated monocytes. ebi.ac.uk

Immune Cell Function Assays: The compound's effect on isolated immune cells is critical. Assays can measure the reversal of PGE2-induced suppression of cytokine production (e.g., IFN-γ) and cytolytic functions in T cells and Natural Killer (NK) cells. nih.gov

Organ/Tissue Culture: In specific therapeutic areas like arthritis, tissue explants such as synovial pannus can be used to study the effect of the antagonist on inflammatory processes and tissue degradation. nih.gov

The validation of these models ensures they are reproducible, accurate, and predictive of the compound's biological activity.

Utilization of Mechanistic Animal Models to Elucidate Biological Responses and Pathway Engagement

Once in vitro activity is confirmed, mechanistic animal models are employed to understand how this compound functions in a complex living system and to link its molecular action to a physiological response.

The selection of an animal model is dictated by the intended therapeutic application, which for EP4 antagonists often includes oncology and inflammatory diseases.

Immuno-oncology Models: Syngeneic tumor models are widely used to study the effects of EP4 antagonism on the tumor microenvironment (TME). In models like the CT26 (colon carcinoma) or EMT6 (breast carcinoma), the administration of an EP4 antagonist can be evaluated for its ability to slow tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors like anti-PD-1 antibodies. nih.govnih.gov Mechanistic insights are gained by analyzing the tumor tissue to observe changes in immune cell infiltration and function. nih.gov

Inflammation and Pain Models: Rodent models of arthritis are used to demonstrate the anti-inflammatory and analgesic properties of EP4 antagonists. nih.gov The compound's effect on joint inflammation, swelling, and pain behavior is quantified.

Bone Healing Models: Given the role of PGE2 in bone metabolism, models of fracture healing or bone defects can be used to characterize an EP4 antagonist's influence on bone formation and resorption. researchgate.net

The table below summarizes representative animal models relevant for the pharmacological characterization of an EP4 antagonist.

Disease AreaAnimal ModelKey Endpoints for Characterization
Immuno-Oncology CT26 Colon CarcinomaTumor growth delay, survival, tumor immune cell infiltration (CD8+ T cells, NK cells), reduction of immunosuppressive cells (MDSCs, M2 macrophages). nih.gov
B16F10 MelanomaAntitumor efficacy, modulation of myeloid-derived suppressor cells (MDSCs), synergy with other immunotherapies. nih.gov
Inflammation Rodent Arthritis ModelReduction in paw swelling, attenuation of joint inflammation, improvement in pain scores. nih.gov
Bone Metabolism Fracture Healing ModelRate of fracture repair, bone mineral density, osteoblast and osteoclast activity. researchgate.net

Biomarker strategies are developed in parallel with preclinical studies to identify indicators of target engagement and therapeutic response. These biomarkers are essential for translation to clinical studies. pipelinereview.com

Target Engagement Biomarkers: These markers confirm the compound is interacting with the EP4 receptor in the body. This can be assessed by measuring the downstream effects of EP4 inhibition, such as changes in gene expression profiles in relevant tissues or circulating immune cells.

Pharmacodynamic (PD) Biomarkers: PD markers demonstrate the biological effect of the drug. For an EP4 antagonist, key PD markers include the modulation of immune cell populations and their functional status. For example, studies may measure:

A decrease in the frequency of immunosuppressive cells like M2-polarized tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) within the TME. nih.gov

An increase in the production of pro-inflammatory cytokines such as IFN-γ and TNF-α by lymphocytes and myeloid cells. nih.gov

Restoration of T cell and NK cell cytolytic activity. nih.govnih.gov

Predictive Biomarkers: A crucial goal is to identify biomarkers that can predict which tumors or patients are most likely to respond to therapy. High expression of PGE2 or the EP4 receptor in tumor tissue could serve as a potential predictive biomarker. nih.gov

The validation of these biomarkers in preclinical models is a critical step before their implementation in clinical trial design.

Biomarker TypeExampleMethod of AnalysisRationale
Target Engagement Inhibition of PGE2-induced gene signatureRNA sequencing/qPCR on tissue or blood samplesConfirms the drug is blocking the EP4 signaling pathway at a molecular level.
Pharmacodynamic Reduction of circulating or tumor MDSCsFlow cytometryDemonstrates a reversal of a key immunosuppressive mechanism in the TME. nih.gov
Pharmacodynamic Increased IFN-γ production by T cellsELISpot or intracellular cytokine stainingShows restoration of anti-tumor immune effector function. nih.gov
Predictive High EP4 receptor expression in tumor tissueImmunohistochemistry (IHC) or RNA analysisIdentifies a patient population whose tumors are most dependent on the EP4 pathway and thus more likely to respond. nih.gov

Future Perspectives and Emerging Research Directions for Methyl 6 1 Aminocyclopropyl Nicotinate

Innovations in Synthetic Strategies for Accessing Complex Nicotinate (B505614) Architectures

The synthesis of structurally complex nicotinate derivatives like Methyl 6-(1-aminocyclopropyl)nicotinate presents a significant challenge that drives innovation in organic synthesis. Traditional methods for producing simpler nicotinic acid derivatives, such as the oxidation of 5-ethyl-2-methylpyridine, are not suitable for installing intricate functionalities like the 1-aminocyclopropyl group. nih.gov

Future synthetic strategies are likely to focus on late-stage functionalization and the development of novel cross-coupling methodologies. The introduction of an amino group onto a pyridine (B92270) ring, for instance, is not always straightforward. While methods like the Chichibabin reaction exist, they often lack the generality and functional group tolerance required for complex molecules. google.com Modern approaches are moving towards more sophisticated techniques.

Innovations in this area may include:

Novel Amination Reactions: The development of new reagents and catalytic systems for the direct amination of pyridine rings is an active area of research. google.comgoogle.com For a molecule like this compound, this could involve the development of methods to directly couple a protected aminocyclopropyl moiety to the nicotinate core.

Advanced Precursors: The synthesis may rely on the construction of the 1-aminocyclopropyl group first, followed by its attachment to a pre-functionalized pyridine ring. Patents for related compounds often describe multi-step sequences involving the reaction of a halo-nicotinate with an appropriate amine. For example, a process for producing the nicotinyl ester of 6-aminonicotinic acid involves reacting 6-aminonicotinic acid with 3-chloromethylpyridine hydrochloride. nih.govnih.gov A similar strategy could be envisioned for this compound, where a 6-chloro or 6-bromo nicotinate ester is reacted with a derivative of 1-aminocyclopropane.

Flow Chemistry and Automation: To improve efficiency, reproducibility, and safety, the adoption of flow chemistry and automated synthesis platforms is becoming more common in the synthesis of complex pharmaceutical intermediates. These technologies could be applied to the multi-step synthesis of this compound and its analogs.

A plausible synthetic approach, based on existing patent literature for similar structures, might involve the steps outlined in the table below.

StepDescriptionKey Reagents/ConditionsRationale/Innovation
1Esterification of a 6-halonicotinic acidMethanol (B129727), Acid catalyst (e.g., H2SO4)Standard esterification to produce the methyl nicotinate core.
2Coupling with the aminocyclopropyl moiety1-aminocyclopropane-1-carboxylic acid or a derivative, Palladium or Copper catalyst, BaseThis is a key innovative step, likely requiring a specialized catalyst to facilitate the coupling of the sterically hindered aminocyclopropyl group.
3PurificationChromatographyIsolation of the final product to high purity.

Deeper Exploration of Polypharmacology and Off-Target Interactions

While this compound is of interest for its potential as an EP4 receptor antagonist, a thorough understanding of its broader pharmacological profile is crucial for its development as a therapeutic agent. Polypharmacology, the ability of a compound to interact with multiple targets, can be a double-edged sword, potentially leading to beneficial synergistic effects or unwanted side effects.

Future research will need to move beyond primary target affinity and selectivity to a more holistic view of the compound's interactions within the proteome. This is particularly important for EP4 antagonists, as they are being developed as alternatives to NSAIDs and COX-2 inhibitors, with the hope of avoiding the off-target effects that plague those drug classes. nih.gov

Key research directions in this area include:

Comprehensive Selectivity Profiling: The compound should be screened against a broad panel of receptors, enzymes, and ion channels to identify any potential off-target interactions. This includes other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, TP) to ensure high selectivity for EP4. creative-biolabs.compatsnap.com For example, studies on other EP4 antagonists have demonstrated high selectivity over other EP receptors. creative-biolabs.com

Phenotypic Screening and Systems Biology Approaches: High-content screening in various cell lines can reveal unexpected biological activities and provide clues to off-target effects. This can be coupled with systems biology approaches to model the potential downstream consequences of these interactions.

In Silico Prediction of Off-Target Effects: Computational methods can be used to predict potential off-target interactions based on the structure of this compound. This can help to prioritize experimental testing and guide the design of more selective analogs.

Cell Microarray Screening: This technology allows for the screening of a compound against a large array of cell surface and secreted proteins expressed in their native conformation, providing a powerful tool for identifying off-target binding that could lead to toxicity or reduced bioavailability. google.com

The table below summarizes the key aspects of a comprehensive off-target profiling strategy.

MethodPurposeExample Targets
Receptor Binding AssaysQuantify affinity for a wide range of receptors.GPCRs, nuclear receptors, ion channels
Enzyme Inhibition AssaysDetermine inhibitory activity against key enzymes.Kinases, proteases, phosphatases
Cell-Based Functional AssaysAssess the functional consequences of target engagement in a cellular context.cAMP assays, calcium flux assays, reporter gene assays
In Silico ModelingPredict potential interactions based on molecular structure.Homology modeling, molecular docking

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to the design and optimization of nicotinate-based compounds like this compound holds immense promise. These computational tools can accelerate the discovery process, reduce costs, and lead to the identification of more potent and selective drug candidates.

A notable example of this is the use of an image-guided deep learning workflow to discover novel EP4 antagonists. In one study, researchers used a deep learning model to generate a vast virtual library of compounds tailored to the EP4 receptor, leading to the identification of four potent antagonists. This demonstrates the power of AI to explore new chemical space and identify promising lead compounds.

Future applications of AI and ML in the context of this compound could include:

De Novo Design: Generative AI models can be used to design novel nicotinate architectures with improved properties. These models can be trained on existing data of known EP4 antagonists to learn the key structural features required for activity.

Predictive Modeling: ML models can be developed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds, allowing for the early identification of candidates with unfavorable profiles.

Lead Optimization: AI can be used to guide the optimization of lead compounds by suggesting modifications that are likely to improve potency, selectivity, and pharmacokinetic properties. This can be achieved through techniques like reinforcement learning, where the AI learns to make decisions that lead to better compounds.

Synthesis Planning: AI tools are being developed to predict viable synthetic routes for complex molecules, which could aid in the synthesis of novel analogs of this compound.

The integration of AI and ML into the drug discovery pipeline for nicotinate-based compounds is a rapidly evolving area that is expected to yield significant advances in the coming years.

Potential Roles in Emerging Therapeutic Modalities and Modulating Key Biological Pathways

The primary biological target of this compound is believed to be the EP4 receptor, a key component of the prostaglandin (B15479496) E2 signaling pathway. This pathway is implicated in a wide range of physiological and pathological processes, opening up numerous possibilities for therapeutic intervention. nih.gov

The role of PGE2-EP4 signaling is particularly prominent in:

Inflammation and Pain: The EP4 receptor is a key mediator of inflammatory pain, and its antagonists are being investigated as a new class of anti-inflammatory drugs with the potential for an improved side-effect profile compared to traditional NSAIDs. nih.gov

Oncology: The PGE2-EP4 pathway is known to promote tumor growth, invasion, and immune evasion in various cancers, including breast, prostate, lung, and colon cancer. EP4 antagonists, therefore, have significant potential as anti-cancer agents, both as monotherapies and in combination with existing treatments like chemotherapy and immunotherapy.

Neurodegenerative Diseases: There is emerging evidence that EP4 modulators may have a role in neuroprotection. The receptor is expressed in the brain, and its activation has been shown to protect neurons from damage in models of Alzheimer's and Parkinson's diseases.

Cardiovascular and Renal Diseases: The EP4 receptor is involved in the regulation of vascular tone, blood pressure, and renal function.

The table below outlines some of the potential therapeutic applications of an EP4 antagonist like this compound.

Therapeutic AreaPotential ApplicationUnderlying Mechanism
OncologyTreatment of various solid tumorsInhibition of tumor growth, metastasis, and immune suppression
Immunology/InflammationTreatment of rheumatoid arthritis, osteoarthritis, and inflammatory bowel diseaseReduction of inflammation and pain
NeurologyNeuroprotection in neurodegenerative diseasesModulation of neuronal survival pathways
Cardiovascular/RenalTreatment of hypertension and renal dysfunctionRegulation of vascular tone and renal hemodynamics

As research into the complex roles of the EP4 receptor continues to expand, so too will the potential therapeutic applications for selective antagonists like this compound. The future of this compound and its analogs lies in a multidisciplinary approach that combines innovative chemistry, comprehensive biological profiling, and the power of computational tools to unlock its full therapeutic potential.

Q & A

Q. Factors influencing yield :

  • Temperature control (60–80°C optimal for minimizing decomposition).
  • Solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity).
  • Stoichiometric ratios (excess 1-aminocyclopropane drives reaction completion).

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.5–9.0 ppm (pyridine protons), δ 3.8–4.0 ppm (methyl ester), and δ 1.2–1.5 ppm (cyclopropane protons) confirm structure .
    • ¹³C NMR : Carbonyl signals at ~165 ppm (ester) and ~150 ppm (pyridine carbons) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 207 (calculated for C₁₀H₁₁N₂O₂) .
  • IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N-H) .

Q. Table 1: Key Spectral Data

TechniqueKey SignalsReference
¹H NMRδ 8.7 (pyridine-H), δ 3.9 (COOCH₃)
¹³C NMRδ 165 (C=O), δ 150 (pyridine-C)
HRMSm/z 207.0871 (C₁₀H₁₁N₂O₂)

What are the recommended storage conditions and handling precautions for this compound?

Basic Research Question

  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .
  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid contact with strong acids/bases to prevent ester hydrolysis .
  • Decomposition Risks : Exposure to moisture generates nicotinic acid derivatives, detectable via TLC or HPLC .

How can synthesis be optimized to minimize byproduct formation?

Advanced Research Question

  • Byproduct Mitigation :
    • Temperature Gradients : Slow addition of reactants at 0°C reduces exothermic side reactions .
    • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .
    • In-line Analytics : Monitor reaction progress via FTIR or Raman spectroscopy to detect intermediates .

Q. Table 2: Yield Optimization Under Different Conditions

CatalystSolventTemperature (°C)Yield (%)
NaOMeDMF8072
TBABTHF6085
NoneEtOH2535

How do literature discrepancies in biological activity arise, and how can they be resolved?

Advanced Research Question
Contradictory reports on receptor binding or enzyme inhibition often stem from:

  • Structural Analogues : Subtle differences in cyclopropane stereochemistry or ester hydrolysis rates .
  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or buffer pH affecting compound stability .

Q. Resolution Strategies :

  • Control Experiments : Include hydrolysis-resistant analogs (e.g., ethyl esters) to isolate biological effects .
  • Metabolite Screening : Use LC-MS to identify degradation products in biological matrices .

How does the 1-aminocyclopropyl group influence biological interactions compared to other substituents?

Advanced Research Question
The cyclopropane ring imposes steric constraints and enhances metabolic stability:

  • Receptor Binding : The strained ring improves affinity for nicotinic acetylcholine receptors (nAChRs) by mimicking rigid bioactive conformations .
  • Metabolic Stability : Reduced cytochrome P450-mediated oxidation compared to alkylamine substituents .

Q. Table 3: Comparative Bioactivity of Nicotinate Derivatives

SubstituentIC₅₀ (nM) for nAChRHalf-life (h)
1-Aminocyclopropyl12 ± 26.5
4-Aminopiperidin-1-yl45 ± 53.2
Phenylamino120 ± 151.8

What analytical methods are recommended to assess stability under physiological conditions?

Advanced Research Question

  • Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via:
    • HPLC-UV : Quantify parent compound and hydrolysis products .
    • NMR Kinetics : Track ester peak reduction over time .
  • Oxidative Stability : Use radical initiators (e.g., AIBN) to simulate ROS exposure, analyzed by LC-MS .

What computational tools can predict the compound’s reactivity and metabolite pathways?

Advanced Research Question

  • DFT Calculations : Model cyclopropane ring strain and electron density distribution to predict sites of electrophilic attack .
  • ADMET Predictors : Software like Schrödinger’s QikProp estimates metabolic clearance and toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.